molecular formula C21H23N3O B3406966 (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 464905-33-7

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B3406966
CAS No.: 464905-33-7
M. Wt: 333.4 g/mol
InChI Key: SDQXBZQZWILYBV-QGOAFFKASA-N
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Description

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound with a complex structure It features a cyano group, a dimethylamino group, and a propan-2-yl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an enamine intermediate.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

    Coupling with the Propan-2-yl Phenyl Group: The final step involves coupling the intermediate with 4-(propan-2-yl)phenyl bromide in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its activity. The propan-2-yl group provides steric hindrance, affecting the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 4-Bromophenylacetic acid

Uniqueness

Compared to similar compounds, (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15(2)17-7-5-16(6-8-17)13-18(14-22)21(25)23-19-9-11-20(12-10-19)24(3)4/h5-13,15H,1-4H3,(H,23,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQXBZQZWILYBV-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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